molecular formula C18H19FN2O4S B2818891 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 922062-74-6

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B2818891
CAS No.: 922062-74-6
M. Wt: 378.42
InChI Key: VBXNWUGKOQXJMD-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O4S and its molecular weight is 378.42. The purity is usually 95%.
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Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzoxazepines and features a unique fused oxazepine ring with a sulfonamide group. Its molecular formula is C20H24N2O5SC_{20}H_{24}N_{2}O_{5}S with a molecular weight of approximately 404.5 g/mol. The presence of an ethyl substituent and a sulfonamide group may contribute to its distinct pharmacological properties compared to other similar compounds .

Preliminary studies suggest that this compound may interact with specific biological targets involved in cellular signaling pathways. Its structure indicates potential roles in:

  • Kinase Inhibition : Similar compounds have shown activity as selective kinase inhibitors, which are crucial in regulating various cellular processes including proliferation and apoptosis.
  • Differentiation Induction : Research indicates that compounds with oxazepine cores can induce differentiation in cancer cells, particularly in acute myeloid leukemia (AML) cell lines .

Anticancer Activity

Several studies have focused on the compound's ability to induce differentiation in AML cells. For instance, a phenotypic screen identified compounds capable of stimulating differentiation across various AML cell lines. The results indicated that derivatives of the oxazepine core could significantly upregulate myeloid markers such as CD11b, suggesting a mechanism through which these compounds may exert their anticancer effects .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

  • Cell Proliferation Inhibition : The compound has been shown to decrease cell viability in several cancer cell lines.
  • Morphological Changes : Treated cells exhibited characteristic changes consistent with differentiation, such as increased cell size and altered cytoplasmic characteristics .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds has revealed that modifications to the substituents on the oxazepine core can significantly influence biological activity. For example:

CompoundModificationsBiological Activity
OXS003976Ethyl substituentEC50 = 620 nM against AML
Other derivativesVarying alkyl groupsDifferentiation induction and kinase inhibition

These findings underscore the importance of specific structural features in determining the pharmacological profile of oxazepine derivatives .

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-2-21-9-10-25-17-8-7-14(11-15(17)18(21)22)20-26(23,24)12-13-5-3-4-6-16(13)19/h3-8,11,20H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXNWUGKOQXJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.